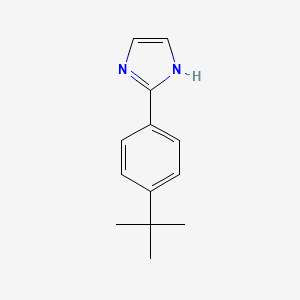
2-sulfanylidene-7,9-dihydro-3H-purin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanylidene-7,9-dihydro-3H-purin-8-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a sulfur atom at the 2-position and a keto group at the 8-position of the purine ring.
Vorbereitungsmethoden
The synthesis of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-6-chloropurine with a suitable base under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by a sulfur-containing group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Analyse Chemischer Reaktionen
2-sulfanylidene-7,9-dihydro-3H-purin-8-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2-sulfanylidene-7,9-dihydro-3H-purin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound’s sulfur atom and keto group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be compared with other similar compounds, such as:
2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one: This compound has an amino group at the 2-position instead of a sulfur atom.
2,7,9-trisubstituted purin-8-ones: These compounds have additional substituents at the 7 and 9 positions, which can modulate their activity and selectivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89282-20-2 |
|---|---|
Molekularformel |
C5H4N4OS |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
2-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-4-7-2-1-6-5(11)9-3(2)8-4/h1H,(H3,6,7,8,9,10,11) |
InChI-Schlüssel |
DXKLAQMZDYZMFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)NC2=C1NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)



![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)



